Product packaging for Fmoc-4-(2-methylphenyl)-L-phenylalanine(Cat. No.:CAS No. 516521-48-5)

Fmoc-4-(2-methylphenyl)-L-phenylalanine

Cat. No.: B3269764
CAS No.: 516521-48-5
M. Wt: 477.5 g/mol
InChI Key: IJGUOEBWNNZUJB-LJAQVGFWSA-N
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Description

Contextualization of Unnatural Amino Acids in Peptide Science and Drug Discovery

Unnatural amino acids, also known as non-proteinogenic amino acids, are variants of the standard amino acids that are not naturally encoded in the genetic machinery of most organisms. Their incorporation into peptides and proteins is a cornerstone of modern drug discovery and peptide science. merckmillipore.com By moving beyond the confines of the natural amino acid repertoire, scientists can introduce novel chemical functionalities, steric constraints, and structural motifs into peptide chains.

The inclusion of these synthetic building blocks can dramatically improve the therapeutic potential of peptides by addressing their inherent limitations, such as poor metabolic stability, low oral bioavailability, and conformational flexibility. merckmillipore.com For instance, modifying the side chains or the backbone of a peptide with unnatural amino acids can render it resistant to enzymatic degradation, prolonging its half-life in vivo. Furthermore, the unique structural diversity offered by unnatural amino acids allows for the fine-tuning of a peptide's three-dimensional structure to enhance its binding affinity and selectivity for a specific biological target. merckmillipore.com This has led to the development of potent and selective peptide-based drugs and peptidomimetics with improved pharmacological profiles. merckmillipore.com

Significance of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Modern Synthetic Methodologies

The synthesis of peptides with a defined sequence is a complex undertaking that requires the precise and controlled formation of amide bonds between amino acids. A key strategy to achieve this is the use of protecting groups to temporarily block reactive functional groups, preventing unwanted side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the way peptides are created. vectorlabs.comchempep.com

Introduced in the 1970s, Fmoc chemistry offers a milder and more versatile alternative to earlier methods. activotec.comredalyc.org The Fmoc group protects the α-amino group of an amino acid and is stable under the conditions required for peptide bond formation. vectorlabs.com Its critical advantage lies in its lability to mild basic conditions, typically a solution of piperidine (B6355638) in an organic solvent, which allows for its clean and efficient removal without damaging the growing peptide chain or acid-sensitive side-chain protecting groups. vectorlabs.comchempep.comactivotec.com This "orthogonal" protection strategy is compatible with a wide range of amino acid derivatives, including those with delicate post-translational modifications. nih.gov The progress of Fmoc removal can also be easily monitored by UV spectroscopy, facilitating automation and high-throughput peptide synthesis. nih.gov

The table below summarizes the key features of Fmoc chemistry in peptide synthesis.

FeatureDescriptionSignificance in Peptide Synthesis
Protection Group 9-fluorenylmethoxycarbonyl (Fmoc)Protects the α-amino group of the amino acid.
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)Avoids the use of harsh acids, preserving sensitive functional groups and linkages.
Orthogonality Compatible with acid-labile side-chain protecting groupsAllows for selective deprotection and modification of the peptide.
Monitoring UV absorbance of the dibenzofulvene byproductEnables real-time monitoring of the deprotection step, crucial for automated synthesis.

Rationale for Research on Sterically Hindered and Aromatic-Substituted Phenylalanine Derivatives in Biological Systems

Phenylalanine is a natural amino acid characterized by its aromatic phenyl side chain, which can engage in various non-covalent interactions such as π-π stacking and hydrophobic interactions. Modifying this aromatic ring provides a powerful avenue for modulating the biological activity and structural properties of peptides. nih.gov Specifically, the introduction of bulky or "sterically hindered" substituents, such as the 2-methylphenyl group in Fmoc-4-(2-methylphenyl)-L-phenylalanine, is a strategic design element.

The rationale for investigating such derivatives is multifaceted:

Conformational Constraint: The presence of a bulky group, particularly at the ortho position of the appended phenyl ring, can restrict the rotational freedom of the side chain. This conformational constraint can lock the peptide into a specific bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme.

Modulation of Interactions: The methyl group alters the electronic properties and the surface of the aromatic side chain. This can influence key molecular recognition events, such as CH-π interactions, which are critical for the folding and binding of peptides. nih.gov By introducing steric hindrance, researchers can probe the spatial requirements of a binding pocket and design peptides with enhanced or altered interaction profiles.

Enhanced Stability: The bulky side chain can act as a shield, protecting the peptide backbone from proteolytic enzymes, thereby increasing its metabolic stability and duration of action.

Probing Structure-Activity Relationships (SAR): Synthesizing a series of peptides with systematically varied substitutions on the phenylalanine ring allows for a detailed exploration of the structure-activity relationship. researchgate.net This helps in understanding which structural features are critical for biological activity and provides a roadmap for designing more potent and specific peptide-based therapeutics.

The incorporation of sterically hindered and aromatic-substituted phenylalanine derivatives like 4-(2-methylphenyl)-L-phenylalanine is therefore a sophisticated strategy to create peptides with tailored properties for applications in drug discovery and chemical biology.

The table below provides a comparative look at the properties of related Fmoc-protected phenylalanine derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Feature
Fmoc-L-PhenylalanineC₂₄H₂₃NO₄389.45The standard proteinogenic amino acid derivative.
Fmoc-4-methyl-L-phenylalanineC₂₅H₂₃NO₄401.46Features a methyl group at the para position, enhancing hydrophobicity. chemimpex.compeptide.com
Fmoc-4-fluoro-L-phenylalanineC₂₄H₂₀FNO₄405.42Introduces a fluorine atom, which can alter electronic properties and binding interactions.
Fmoc-4-amino-L-phenylalanineC₂₄H₂₂N₂O₄402.44Provides a reactive amino group for further chemical modification or bioconjugation. biosynth.comchemimpex.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27NO4 B3269764 Fmoc-4-(2-methylphenyl)-L-phenylalanine CAS No. 516521-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-20-8-2-3-9-23(20)22-16-14-21(15-17-22)18-29(30(33)34)32-31(35)36-19-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGUOEBWNNZUJB-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122450
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2′-methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516521-48-5
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2′-methyl[1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516521-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2′-methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Transformations of Fmoc 4 2 Methylphenyl L Phenylalanine

Stereoselective Synthesis of 4-(2-Methylphenyl)-L-phenylalanine Precursors

The creation of the precursor amino acid is foundational, requiring the establishment of the correct stereochemistry at the α-carbon and the construction of the biaryl side chain.

The generation of the L-configured α-amino acid scaffold is a critical step that dictates the biological relevance of the final compound. Several asymmetric strategies have been developed to produce non-canonical amino acids (ncAAs) with high enantiopurity. nih.govrsc.org These methods can be broadly categorized into chemical and chemoenzymatic approaches.

Chemical methods often employ chiral auxiliaries or phase-transfer catalysts to guide the stereochemical outcome of bond formation around the α-carbon. nih.gov Asymmetric hydrogenation of prochiral precursors, such as α,β-dehydroamino acid derivatives, is another powerful technique. researchgate.net Furthermore, organocatalytic strategies, utilizing small chiral organic molecules to catalyze reactions like Strecker and Mannich reactions, have emerged as effective routes for accessing enantioenriched ncAAs. rsc.org

Chemoenzymatic methods offer high selectivity under mild conditions. For instance, transaminases can be engineered to convert α-keto acids into the corresponding α-amino acids with excellent stereocontrol. researchgate.net The biosynthesis of phenylalanine in nature proceeds through the conversion of prephenic acid to phenylpyruvic acid, which is then transaminated to yield L-phenylalanine. scitepress.org This natural pathway inspires the development of biocatalytic approaches for synthetic analogues.

With the chiral scaffold established, the next key transformation is the introduction of the 2-methylphenyl group at the 4-position of the phenylalanine ring. The two predominant strategies for this carbon-carbon bond formation are palladium-catalyzed cross-coupling reactions and direct C-H activation/arylation.

Suzuki-Miyaura Cross-Coupling: This is a robust and widely used method for forming biaryl linkages. nih.govorganic-chemistry.org The synthesis would typically start with a suitably protected L-phenylalanine derivative bearing a leaving group, such as bromine or iodine, at the 4-position of the phenyl ring (e.g., 4-bromo-L-phenylalanine). This aryl halide is then coupled with 2-methylphenylboronic acid or a corresponding boronate ester in the presence of a palladium catalyst and a base. nih.govyoutube.com The mild reaction conditions and tolerance for various functional groups make the Suzuki coupling highly effective for complex molecules. organic-chemistry.org

Directed C-H Arylation: An alternative, more atom-economical approach is the direct arylation of a phenylalanine backbone via palladium-catalyzed C-H bond activation. globethesis.com In this strategy, a directing group, often attached to the N-terminus of the amino acid, positions the palladium catalyst to selectively activate a C-H bond on the phenyl side chain for coupling with an aryl halide, such as 2-bromotoluene (B146081) or 2-iodotoluene. rhhz.netntu.ac.uk Various directing groups, including picolinamide (B142947) and 8-aminoquinoline, have been developed to facilitate this transformation with high regioselectivity. globethesis.comrhhz.net This method avoids the pre-functionalization of the phenylalanine ring required for traditional cross-coupling. researchgate.net

StrategyStarting Phenylalanine SubstrateCoupling PartnerKey ReagentsAdvantages
Suzuki-Miyaura Coupling4-Bromo-L-phenylalanine derivative2-Methylphenylboronic acidPd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄)High reliability, well-established, broad substrate scope. nih.govorganic-chemistry.org
Directed C-H ArylationL-Phenylalanine with N-terminal directing group2-Iodotoluene or 2-BromotoluenePd Catalyst (e.g., Pd(OAc)₂), Ligand, OxidantAtom economy, avoids pre-functionalization. globethesis.comrhhz.net

Fmoc Protection Strategies for Alpha-Amino Groups

Once the 4-(2-methylphenyl)-L-phenylalanine precursor is synthesized, the α-amino group is protected with the Fmoc group. This step is crucial for its subsequent use in solid-phase peptide synthesis (SPPS), as the Fmoc group prevents unwanted reactions of the amino group during peptide bond formation. altabioscience.com

The introduction of the Fmoc group is typically achieved by reacting the amino acid with an activated Fmoc derivative. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). omizzur.comrsc.org The reaction is generally performed in a biphasic system or an aqueous-organic mixture under basic conditions, often referred to as the Schotten-Baumann reaction.

Optimization for high yield and purity involves controlling reaction parameters such as pH, temperature, and stoichiometry. The use of bases like sodium carbonate or sodium bicarbonate in an aqueous medium is common. omizzur.com A key challenge is minimizing the formation of impurities, such as Fmoc-β-alanine adducts or dipeptide impurities, which can arise from side reactions. sigmaaldrich.comnih.gov Ensuring high purity of the starting Fmoc reagent and careful control of reaction conditions are paramount for producing high-quality Fmoc-amino acids suitable for peptide synthesis. altabioscience.comsigmaaldrich.com

ParameterCondition/ReagentPurpose/Consideration
Fmoc ReagentFmoc-OSu or Fmoc-ClFmoc-OSu is often preferred due to its stability and ease of handling. omizzur.com
Solvent SystemWater/Dioxane, Water/Acetone, or Water/Ethyl AcetateFacilitates reaction between the water-soluble amino acid and the organic-soluble Fmoc reagent.
BaseSodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Maintains alkaline pH to deprotonate the amino group for nucleophilic attack. omizzur.com
Temperature0°C to Room TemperatureLower temperatures can help minimize side reactions.
WorkupAcidification followed by extractionProtonates the carboxylic acid and allows for extraction of the product into an organic solvent. rsc.org

The Fmoc group is central to modern peptide synthesis due to its unique cleavage condition, which makes it "orthogonal" to many other protecting groups. iris-biotech.de Orthogonality means that one protecting group can be removed selectively under a specific set of conditions without affecting other protecting groups present in the molecule. masterorganicchemistry.com

The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in dimethylformamide (DMF). masterorganicchemistry.com This contrasts sharply with other common α-amino protecting groups like the tert-butyloxycarbonyl (Boc) group, which is removed with strong acid (e.g., trifluoroacetic acid, TFA), and the benzyloxycarbonyl (Cbz or Z) group, which is cleaved by catalytic hydrogenolysis. iris-biotech.demasterorganicchemistry.com This orthogonality is essential in complex syntheses, allowing for the selective deprotection of the N-terminus for chain elongation while acid-labile side-chain protecting groups (e.g., Boc on Lysine, tBu on Serine) remain intact. iris-biotech.denumberanalytics.com

Protecting GroupAbbreviationTypical Cleavage ConditionsStability
FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis. iris-biotech.de
tert-ButyloxycarbonylBocStrong Acid (e.g., Trifluoroacetic Acid, TFA)Stable to base and hydrogenolysis. masterorganicchemistry.com
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acid and base. masterorganicchemistry.com

Chemical Modifications and Functionalization of the Side Chain

While the biaryl side chain of 4-(2-methylphenyl)-L-phenylalanine is relatively inert, the presence of the methyl group on the terminal phenyl ring offers a handle for potential post-synthetic modifications. Such late-stage functionalization can be used to introduce new chemical properties or labels onto the amino acid after it has been synthesized or even incorporated into a peptide. ontosight.ai

The tolyl group's methyl substituent is a benzylic position, which is amenable to several types of chemical transformations. wikipedia.org

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol using appropriate oxidizing agents. This would transform the nonpolar side chain into a polar or charged one, drastically altering its properties.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen (e.g., bromine) at the benzylic position. This new functional group can then serve as a point for subsequent nucleophilic substitution reactions.

C-H Functionalization: More advanced photocatalytic or organocatalytic methods could potentially be used for the direct C-H functionalization of the benzylic position, allowing for the formation of new C-C bonds under mild conditions. acs.org

These potential modifications highlight the versatility of the 2-methylphenyl moiety as a scaffold for creating a diverse range of phenylalanine analogues with tailored functionalities.

Strategies for Further Derivatization at the Phenyl Ring of the 4-(2-Methylphenyl) Moiety

Further derivatization of the 4-(2-methylphenyl) moiety in Fmoc-4-(2-methylphenyl)-L-phenylalanine can be achieved through various synthetic strategies. A primary approach involves the modification of the starting materials during the synthesis of the amino acid itself, typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method allows for the introduction of a wide range of functional groups onto the biphenyl (B1667301) core.

For instance, by employing a substituted 2-methylphenylboronic acid in the Suzuki-Miyaura coupling with a protected 4-iodo-L-phenylalanine derivative, a variety of functional groups can be introduced onto the 2-methylphenyl ring. These substituents can modulate the steric and electronic properties of the resulting amino acid.

Table 1: Examples of Derivatization via Modified Boronic Acids in Suzuki-Miyaura Coupling

EntrySubstituted 2-Methylphenylboronic AcidResulting Functional Group on the 2-Methylphenyl MoietyPotential Application of the Derivative
14-Fluoro-2-methylphenylboronic acidFluoro19F NMR probe for conformational studies
24-Methoxy-2-methylphenylboronic acidMethoxy (B1213986)Altered hydrophobicity and potential for hydrogen bonding
34-Cyano-2-methylphenylboronic acidCyanoCan be converted to amines, acids, or amides
44-(Trifluoromethyl)-2-methylphenylboronic acidTrifluoromethylIncreased metabolic stability and altered electronic properties

Another strategy for derivatization involves post-synthetic modification of the existing 4-(2-methylphenyl)-L-phenylalanine structure. This can be more challenging due to the need for regioselective reactions on the biphenyl system in the presence of the protected amino acid functionality. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed. However, these reactions often yield a mixture of isomers, and the regioselectivity is influenced by the directing effects of the existing substituents and the steric hindrance imposed by the 2-methyl group.

Regioselective Functionalization Techniques for Site-Specific Modifications

Achieving site-specific modifications on the 4-(2-methylphenyl) moiety requires the use of regioselective functionalization techniques. One of the most powerful methods for achieving regioselectivity in the functionalization of aromatic rings is directed ortho-metalation (DoM). This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position.

While the parent this compound does not possess a strong DMG on the 2-methylphenyl ring, it is conceivable to introduce one through the synthetic strategies mentioned previously. For example, a methoxy or an amide group could be incorporated into the 2-methylphenyl ring to direct subsequent metalation and functionalization.

The steric hindrance provided by the 2-methyl group can also play a crucial role in directing the regioselectivity of certain reactions. In electrophilic aromatic substitution, the methyl group is an ortho, para-director. However, the ortho positions are sterically hindered, which can favor substitution at the para position relative to the methyl group.

Transition metal-catalyzed C-H activation is another advanced strategy for regioselective functionalization. These methods can enable the direct introduction of functional groups at specific C-H bonds, guided by directing groups or the inherent reactivity of the substrate. For the 2-methylphenyl moiety, C-H activation could potentially be directed to specific positions by a suitable catalyst system, although this would require careful optimization to overcome the challenges of steric hindrance and competing reaction sites.

Table 2: Potential Regioselective Functionalization Reactions

Reaction TypeReagents and ConditionsTarget Position on 2-Methylphenyl RingNotes
Directed ortho-Metalation (with a pre-installed DMG)1. n-BuLi, THF, -78 °C2. Electrophile (e.g., I2, TMSCl)ortho to the Directing Metalation GroupRequires initial synthesis of a DMG-containing analog.
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl3)para to the methyl groupSteric hindrance may disfavor ortho acylation. Potential for reaction on the other phenyl ring.
Regioselective HalogenationN-Halosuccinimide, catalystDependent on directing group and catalystCan provide a handle for further cross-coupling reactions.
Palladium-Catalyzed C-H ArylationAryl halide, Pd catalyst, ligandDependent on directing group and catalyst systemOffers a direct method for creating more complex biaryl structures.

Integration of Fmoc 4 2 Methylphenyl L Phenylalanine into Peptide and Peptidomimetic Constructs

Role as a Non-Canonical Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. asm.orgpeptide.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to this methodology, offering mild deprotection conditions that are compatible with a wide range of sensitive and modified amino acids. nih.govresearchgate.net The integration of sterically demanding ncAAs like Fmoc-4-(2-methylphenyl)-L-phenylalanine into a growing peptide chain via SPPS requires careful optimization of synthetic protocols to achieve high fidelity and yield. chemimpex.com

The primary challenge in incorporating this compound is overcoming the steric hindrance imposed by the ortho-methyl group on the side chain's phenyl ring. This bulk can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, leading to incomplete or slow coupling reactions.

Research Findings: Studies on similarly hindered amino acids, such as those with substitutions on the α-carbon or ortho-positions of aromatic side chains, have demonstrated that standard coupling conditions are often insufficient. To address this, several methodological optimizations are employed:

High-Potency Coupling Reagents: The use of potent activating reagents is critical. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are often necessary to achieve efficient acylation. researchgate.net These reagents form highly reactive esters that can overcome significant steric barriers.

Extended Reaction Times and Double Coupling: For particularly difficult couplings involving sterically hindered residues, extending the reaction time from the standard 1-2 hours to several hours can drive the reaction to completion. Alternatively, a "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid, is a common and effective approach.

Elevated Temperatures: Microwave-assisted SPPS can enhance coupling efficiency by using elevated temperatures (e.g., 50-75°C), which increases reaction kinetics. nih.gov However, this must be balanced against the increased risk of side reactions, particularly racemization. nih.gov

Choice of Base and Solvent: The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (B116444) (collidine), is crucial. The solvent system can also play a role; while N,N-dimethylformamide (DMF) is standard, less polar solvents like dichloromethane (B109758) (DCM) can sometimes improve outcomes for specific sequences. researchgate.net

Below is a table summarizing the effectiveness of various coupling reagents for sterically hindered amino acids, which can be extrapolated for this compound.

Coupling ReagentClassTypical Efficiency for Hindered ResiduesKey Considerations
HATU/HCTUUronium/AminiumVery HighHighly effective but can promote racemization with sensitive residues. Often used with a non-nucleophilic base like DIPEA or collidine. researchgate.net
PyBOP/PyAOPPhosphoniumHighGenerally considered to cause less racemization than uronium salts. Effective for most hindered couplings.
DIC/OxymaCarbodiimideModerate to HighA cost-effective and low-racemization option. nih.gov May require longer coupling times or double coupling for severely hindered residues.
COMUUroniumVery HighA third-generation coupling reagent known for high efficiency and reduced racemization compared to older uronium reagents. luxembourg-bio.com

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk during peptide synthesis, particularly for Fmoc-protected amino acids. nih.gov The activation of the carboxylic acid group increases the acidity of the α-proton, making it susceptible to abstraction by a base, which leads to the formation of a planar enolate intermediate and subsequent loss of chirality.

Research Findings: For residues like phenylalanine, racemization is typically low, but certain conditions can exacerbate the risk. The factors influencing racemization during the coupling of Fmoc-amino acids include:

Base Strength and Concentration: The choice and amount of base used during coupling are critical. Stronger bases and higher concentrations increase the rate of α-proton abstraction. Using a weaker base like 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM) instead of DIPEA can significantly reduce racemization. researchgate.net

Pre-activation Time: Prolonged pre-activation, where the coupling reagent and amino acid are mixed before addition to the resin, can lead to the formation of symmetric anhydrides or oxazolone (B7731731) intermediates, which are prone to racemization. Minimizing or eliminating pre-activation times is a common strategy to suppress this side reaction. researchgate.net

Coupling Reagent Type: As noted, certain coupling reagents are more prone to inducing racemization than others. Carbodiimide-based methods (e.g., DIC/Oxyma) are generally considered among the safest in this regard. nih.gov

Temperature: Higher temperatures, while beneficial for coupling efficiency, accelerate the rate of racemization. nih.gov Therefore, a balance must be found when using methods like microwave-assisted synthesis.

The following table outlines key strategies for mitigating racemization during the incorporation of this compound.

StrategyMechanism of ActionPractical Implementation
Use AdditivesAdditives like Oxyma Pure® or HOBt suppress the formation of racemization-prone intermediates. nih.govIncorporate an equimolar amount of the additive with the coupling reagent (e.g., DIC/Oxyma).
Optimize Base SelectionReduces the rate of base-catalyzed α-proton abstraction.Substitute DIPEA with a weaker base like collidine or NMM. Use the minimum amount of base required. researchgate.net
Avoid Pre-activationMinimizes the time the activated amino acid exists in solution before reacting with the peptide chain. researchgate.netAdd the coupling reagent directly to the reaction vessel containing the resin and the Fmoc-amino acid.
Use Urethane-Protected N-Carboxyanhydrides (UNCAs)UNCAs are highly reactive coupling agents that are less prone to racemization.Synthesize the UNCA derivative of this compound for use in the coupling step. tiscali.cz

Strategies for Incorporation into Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.govslideshare.net The unique steric and hydrophobic character of the 4-(2-methylphenyl)-L-phenylalanine side chain makes it an attractive component for designing sophisticated peptidomimetics. upc.edu

A key strategy in peptidomimetic design is the replacement of the scissile amide (peptide) bond with a non-natural linkage, or isostere, that is resistant to enzymatic cleavage. nih.gov The incorporation of 4-(2-methylphenyl)-L-phenylalanine adjacent to such a surrogate can profoundly influence the local conformation and interaction with biological targets.

Design Principles:

Hydrogen Bonding Capacity: The ability of an isostere to act as a hydrogen bond donor or acceptor is critical for maintaining the interactions that stabilize secondary structures like α-helices and β-sheets. researchgate.net The choice of isostere can be tailored to either retain or eliminate this capability to probe the importance of specific hydrogen bonds.

Common peptide bond isosteres that could be used in conjunction with 4-(2-methylphenyl)-L-phenylalanine are listed in the table below.

Isostere TypeStructureKey Features
(E)-Alkene-CH=CH-Maintains planarity and bond angles but removes hydrogen bonding capacity. rsc.org Useful for probing the role of backbone amides in receptor binding.
Thioamide-C(=S)-NH-A close structural mimic of the amide bond. It is a better hydrogen bond acceptor and a slightly poorer donor. researchgate.net
Reduced Amide (Pseudopeptide)-CH₂-NH-Introduces significant flexibility and a basic center. Completely removes the carbonyl oxygen, disrupting hydrogen bonding. upc.edu
Fluoroalkene-CF=CH-Can mimic both cis and trans peptide bonds. The fluorine atom can act as a weak hydrogen bond acceptor and introduces unique electronic properties. nih.gov

Introducing conformational rigidity into a peptide is a powerful strategy to lock it into its bioactive conformation, thereby increasing potency and selectivity. upc.edu The steric hindrance from the ortho-methyl group in 4-(2-methylphenyl)-L-phenylalanine can be exploited to restrict the rotational freedom of both the side chain (χ angles) and the peptide backbone (φ and ψ angles).

Strategies for Constraint:

Steric Control: The bulky side chain can force the peptide backbone to adopt specific secondary structures, such as a β-turn or a helical twist, in its vicinity. This is analogous to how residues like α,α-dialkyl glycines are used to induce helical structures. nih.gov

Side Chain-Backbone Cyclization: While not intrinsic to the amino acid itself, the phenylalanine ring provides a scaffold that can be used for cyclization strategies. For instance, the phenyl ring could be further functionalized to allow for covalent linkage to the peptide backbone or another side chain, creating a constrained macrocycle.

Stapled Peptides: In this technique, a covalent linker is introduced between two amino acid side chains to stabilize a specific secondary structure, typically an α-helix. The 4-(2-methylphenyl)-L-phenylalanine residue could serve as one of the anchor points for such a "staple," with its defined steric profile helping to orient the linker and stabilize the desired conformation. nih.gov For example, a stapling reaction could be performed between the modified phenylalanine and a nearby tryptophan residue through C-H activation. nih.gov

Generation of Combinatorial Peptide Libraries Incorporating this compound

Combinatorial chemistry is a high-throughput technique used to synthesize and screen vast numbers of compounds to identify molecules with desired biological activity. americanpeptidesociety.org Creating peptide libraries that include ncAAs like this compound significantly expands the chemical space that can be explored, increasing the probability of discovering novel ligands, inhibitors, or therapeutic leads. acs.orgnih.gov

The primary method for generating such libraries is the "split-mix" synthesis approach on solid support. americanpeptidesociety.orgnih.gov In this process, the resin beads are divided into separate pools, a different building block is coupled to each pool, and then the pools are recombined. Repeating this process allows for the synthesis of a library where each bead theoretically contains a unique peptide sequence.

The inclusion of this compound in such a library presents both opportunities and challenges:

Increased Diversity: The unique steric and hydrophobic properties of this amino acid introduce novel structural diversity into the library, which is unattainable with only the 20 canonical amino acids. researchgate.net This can lead to the identification of peptides with unique binding modes or improved affinity for a target.

Synthetic Challenges: The difficult coupling of this sterically hindered residue must be addressed to ensure its even and complete incorporation across the entire library. The optimized coupling protocols discussed in section 3.1.1, such as using potent coupling reagents and potentially double coupling, must be robust enough to work efficiently in a high-throughput format. Incomplete coupling of the ncAA would lead to the unintended synthesis of deletion sequences, compromising the quality and integrity of the library.

Screening and Deconvolution: Once synthesized, the library is screened for activity. Identifying the "hit" sequence from a positive bead requires sequencing, often via mass spectrometry. The presence of the modified phenylalanine residue must be accounted for during data analysis.

The generation of libraries incorporating this compound allows researchers to probe structure-activity relationships in great detail and accelerate the discovery of peptides with tailored properties for therapeutic or biotechnological applications. mit.edu

High-Throughput Synthesis Methodologies for Diverse Library Creation

The integration of structurally unique amino acids, such as this compound, into peptide and peptidomimetic libraries is heavily reliant on high-throughput synthesis methodologies. These techniques are designed to rapidly generate vast numbers of distinct molecules, which can then be screened for biological activity. The primary strategy employed for this purpose is solid-phase peptide synthesis (SPPS), particularly in a combinatorial format.

One of the most powerful combinatorial approaches is the split-and-pool (or split-mix) synthesis method. nih.govwikipedia.org This technique allows for the creation of "one-bead-one-compound" (OBOC) libraries, where each resin bead in the synthesis vessel carries a unique peptide sequence. researchgate.net The process involves the following steps:

A solid support resin (e.g., TentaGel) is divided into multiple portions. researchgate.net

A different building block, such as a standard Fmoc-amino acid or a non-canonical one like this compound, is coupled to the resin in each portion.

All portions of the resin are then pooled, mixed thoroughly to ensure homogenization, and then re-divided for the next coupling cycle. wikipedia.org

This iterative process of splitting, coupling, and pooling is repeated until the desired peptide length is achieved.

The diversity of the library increases exponentially with each coupling step. For instance, a tripeptide library created using 20 different amino acids (including our compound of interest) at each position would theoretically yield 8,000 (20³) unique compounds. The incorporation of this compound in such a library would introduce specific steric and hydrophobic characteristics at defined positions, allowing for the exploration of structure-activity relationships related to the 2-methylphenyl moiety. nih.gov

The efficiency of coupling non-canonical amino acids like this compound is a critical parameter. Automated peptide synthesizers, sometimes microwave-assisted, can be employed to enhance coupling efficiency and reduce synthesis time, which is crucial for the rapid production of large libraries. kennesaw.edu

Table 1: Illustrative Design of a Split-and-Pool Synthesis for a Tripeptide Library Incorporating 4-(2-methylphenyl)-L-phenylalanine (X)

Cycle Step Description Number of Unique Structures
1 SplitResin is split into 20 equal portions.1
CoupleEach portion is coupled with one of 19 standard Fmoc-AAs or this compound (Fmoc-X).20
Pool & MixAll resin portions are combined and mixed.20
2 SplitResin is split into 20 equal portions.20
CoupleEach portion is coupled with one of the 20 Fmoc-AAs (including Fmoc-X).400 (20 x 20)
Pool & MixAll resin portions are combined and mixed.400
3 SplitResin is split into 20 equal portions.400
CoupleEach portion is coupled with one of the 20 Fmoc-AAs (including Fmoc-X).8,000 (400 x 20)
Pool & MixThe final library is achieved, with each bead holding a single, unique tripeptide sequence.8,000

Screening Strategies for Identification of Biologically Active Peptide Mimetics

Once a diverse library containing peptides with 4-(2-methylphenyl)-L-phenylalanine has been synthesized, the next critical phase is to screen it to identify individual "hit" compounds that possess the desired biological activity. Various high-throughput screening (HTS) strategies can be employed, often tailored to the specific biological target or pathway of interest.

On-Bead Screening: For OBOC libraries, on-bead screening is a common initial approach. In this method, the library beads, with the synthesized peptides still attached, are incubated with a labeled biological target (e.g., a fluorescently-tagged protein, receptor, or enzyme). researchgate.net Beads that bind the target can be identified by their fluorescence or color and physically isolated for sequence analysis. umich.edu This method is highly efficient for identifying binding interactions.

Cell-Based Assays: To identify peptides that modulate cellular functions, cell-based screening is a powerful tool. nih.gov The peptide library can be screened against whole cells to find ligands that bind to cell surface receptors. johnshopkins.edu In this setup, intact cells are incubated with the OBOC library, and beads that adhere to the cells are identified. nih.gov This approach has the advantage of presenting targets in their native conformation on the cell surface. For example, a library containing 4-(2-methylphenyl)-L-phenylalanine could be screened against cancer cells to identify peptides that selectively bind to tumor-specific antigens.

Solution-Phase Screening and Deconvolution: Alternatively, peptides can be cleaved from the resin beads and screened in solution. This is necessary for assays where the peptide needs to be free to interact with its target, such as in enzyme inhibition or cell proliferation assays. Since cleaving and testing each compound individually from a library of millions is impractical, deconvolution strategies are used.

Iterative Deconvolution: In this method, a systematic synthesis and screening process is used to determine the contribution of each amino acid at each position. The library is synthesized as a series of sub-libraries where one position is defined while the others are mixtures. frontiersin.org The most active sub-library informs the choice for that position, and the process is repeated for the next position until the optimal sequence is identified.

Positional Scanning: This approach involves creating sub-libraries where each library holds one position fixed with a specific amino acid, while all other positions contain a mixture of amino acids. frontiersin.org Screening these sub-libraries simultaneously reveals the optimal amino acid for each position in the peptide sequence.

The identification of the active peptide sequence from a "hit" bead is typically accomplished using methods like Edman degradation or, more commonly, mass spectrometry (e.g., MALDI-TOF/TOF MS). johnshopkins.edu

Table 2: Example Screening Results for a Hypothetical Library Screened for Anti-Proliferative Activity

Peptide Sequence Position of 4-(2-Me-Phe) Assay Type IC₅₀ (µM)
Ac-Tyr-X -Gly-NH₂2Cell Proliferation (MCF-7)15.2
Ac-X -Leu-Arg-NH₂1Cell Proliferation (MCF-7)8.7
Ac-Trp-Ala-X -NH₂3Cell Proliferation (MCF-7)22.5
Ac-Phe-Gly-Gly-NH₂None (Control)Cell Proliferation (MCF-7)> 100

In this illustrative table, "X" represents 4-(2-methylphenyl)-L-phenylalanine. The data suggests that the placement of this non-canonical amino acid significantly influences biological activity, with the sequence Ac-X -Leu-Arg-NH₂ showing the most potent effect.

The integration of this compound into such discovery platforms allows researchers to probe how specific structural modifications—in this case, the addition of a methyl group at the ortho position of the phenyl ring—can influence molecular recognition and biological function, ultimately leading to the identification of novel and potent peptidomimetic drug candidates.

Advanced Structural and Conformational Analysis of Peptides Containing Fmoc 4 2 Methylphenyl L Phenylalanine

Elucidation of Conformational Preferences Induced by the Sterically Demanding 4-(2-Methylphenyl) Side Chain

The introduction of the 4-(2-methylphenyl) substituent on the L-phenylalanine side chain imposes significant steric constraints that dictate its conformational preferences. Unlike the relatively free rotation of the phenyl group in native phenylalanine, the ortho-methyl group on the distal phenyl ring restricts the torsion angles (chi, χ) of the side chain to minimize steric clashes with the peptide backbone and surrounding residues.

Computational and experimental data for sterically hindered amino acids suggest that such modifications reduce the conformational space available to the side chain. nih.gov The primary effect is the restriction of the χ2 torsion angle, which defines the rotation of the 2-methylphenyl group relative to the benzyl (B1604629) group. This steric hindrance forces the side chain into a limited set of low-energy rotameric states. These preferred conformations can be leveraged in rational peptide design to pre-organize a peptide into a specific bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon binding to a target. nih.gov The systematic placement of methyl groups on a phenylalanine ring has been shown to provide a tool for precisely determining the orientation of the aromatic ring within a peptide structure. semanticscholar.org

Table 1: Predicted Influence of 4-(2-Methylphenyl) Side Chain on Phenylalanine Torsion Angles
Torsion AngleDescriptionTypical Range in PhenylalaninePredicted Impact of 4-(2-Methylphenyl) Group
χ1 (N-Cα-Cβ-Cγ)Rotation around the Cα-Cβ bond-60° (g-), 180° (t), +60° (g+)Minor restriction, but populations of g-, t, g+ rotamers may be altered to accommodate the bulky distal group.
χ2 (Cα-Cβ-Cγ-Cδ1)Rotation around the Cβ-Cγ bond~90° ± 30°Significantly restricted to avoid steric clashes between the ortho-methyl group and the peptide backbone. Favors a more planar or perpendicular orientation relative to the backbone.

Impact on Secondary and Tertiary Peptide Structure Formation and Stability

The conformational restrictions imposed by the 4-(2-methylphenyl)-L-phenylalanine side chain have a cascading effect on the formation and stability of secondary and tertiary peptide structures. The steric bulk can act as a "structural disruptor" or a "structure promoter," depending on the sequence context.

α-Helices: The bulky side chain is likely to destabilize α-helical structures. The canonical α-helix requires side chains to project outwards without interfering with the backbone or adjacent residues. The large volume of the 4-(2-methylphenyl) group could lead to unfavorable steric interactions, making it an unlikely residue to be found within a stable helical segment.

β-Sheets: In β-sheets, side chains alternate projecting above and below the plane of the sheet. The 4-(2-methylphenyl) group could be accommodated if it is oriented away from the adjacent strand. However, it can also be used to enforce a specific strand registry or to disrupt β-sheet aggregation by preventing stacking. researchgate.net

β-Turns: Sterically constrained amino acids are well-known promoters of β-turn conformations. nih.gov By restricting the backbone dihedral angles (phi, ψ) of the preceding residue and its own, 4-(2-methylphenyl)-L-phenylalanine can effectively nucleate the formation of specific turn types (e.g., Type I' or II'), which are crucial for reversing the direction of the peptide chain in globular proteins and bioactive peptides. nih.gov

The incorporation of such modified residues can also enhance the thermal and proteolytic stability of peptides. chemimpex.com By locking the peptide into a more rigid, folded conformation, the susceptibility to enzymatic degradation is often reduced.

Table 2: Summary of the Potential Impact of 4-(2-Methylphenyl)-L-phenylalanine on Peptide Secondary Structures
Secondary StructureExpected ImpactRationale
α-HelixDestabilizingSteric clashes between the bulky side chain and the helical backbone or adjacent side chains.
β-SheetContext-DependentCan be accommodated if oriented away from the interacting strand; may disrupt aggregation.
β-TurnPromoting/StabilizingSteric constraints can favor the specific backbone dihedral angles required for turn formation.
Random CoilReduced PropensityThe residue's inherent conformational rigidity disfavors an unstructured, flexible state.

Investigation of Intermolecular Interactions and Binding Interfaces in Protein-Peptide Complexes

In the context of protein-peptide recognition, the 4-(2-methylphenyl)-L-phenylalanine residue can be a powerful tool for probing and engineering binding interfaces. nih.gov The native phenylalanine side chain often participates in hydrophobic and π-π stacking interactions within a receptor's binding pocket. The modified side chain alters these interactions in several key ways:

Increased Hydrophobicity: The addition of the methylphenyl group significantly increases the hydrophobic surface area of the side chain, which can lead to stronger binding in hydrophobic pockets.

Altered Shape and Sterics: The specific shape and steric profile of the modified residue can enhance binding specificity. It may fit more snugly into a pre-existing pocket or, conversely, be used to exclude binding to off-target proteins that cannot accommodate its bulk. upf.edu

Modified π-π Interactions: The bi-aryl system allows for more complex π-π stacking geometries compared to a single phenyl ring, potentially leading to stronger and more specific aromatic interactions with tyrosine, tryptophan, or histidine residues in the binding partner. nih.gov

Researchers can substitute this amino acid at various positions in a known peptide ligand to map the steric and hydrophobic tolerance of a receptor binding site. An increase in binding affinity would suggest a favorable interaction with the modified group, while a decrease would indicate a steric clash or an energetically unfavorable orientation. researchgate.net

Spectroscopic and Diffraction Techniques for Detailed Structural Characterization

A combination of high-resolution spectroscopic and diffraction methods is essential to fully characterize the structural consequences of incorporating Fmoc-4-(2-methylphenyl)-L-phenylalanine into a peptide.

NMR spectroscopy is the premier technique for studying the structure and dynamics of peptides in solution, which often mimics the physiological environment. nih.govmdpi.com For peptides containing 4-(2-methylphenyl)-L-phenylalanine, NMR provides invaluable, atom-level insights.

Nuclear Overhauser Effect (NOE): 2D NOESY experiments detect through-space correlations between protons that are close to each other (< 5 Å). Crucially, NOEs between the protons of the 2-methyl group and protons on the peptide backbone or other side chains provide direct evidence of the side chain's preferred orientation and its proximity to other parts of the peptide. semanticscholar.org

Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are highly sensitive to the local electronic environment and, by extension, to the peptide's conformation. researchgate.net Deviations from random coil values can indicate the presence of stable secondary structures.

Scalar Couplings (J-couplings): Three-bond J-couplings (e.g., ³JHNα) can be used to determine backbone dihedral angles (φ) via the Karplus equation, providing quantitative constraints on the peptide's backbone conformation. acs.org

Table 3: Key NMR Parameters for Structural Analysis
NMR Experiment/ParameterInformation ObtainedApplication to 4-(2-Methylphenyl)-L-phenylalanine Peptides
COSY/TOCSYThrough-bond correlations for resonance assignment.Assigns all proton signals within a spin system.
NOESYThrough-space correlations (distance constraints).Defines the side chain orientation and the global fold of the peptide.
¹H-¹⁵N HSQCCorrelation of backbone amide proton and nitrogen.Monitors changes in the backbone environment upon modification.
³J-CouplingsDihedral angle constraints.Provides quantitative data on backbone (φ) and side-chain (χ1) torsion angles.

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. nih.gov For a peptide containing 4-(2-methylphenyl)-L-phenylalanine, a crystal structure would definitively reveal:

The precise bond angles and lengths.

The preferred rotameric state of the modified side chain.

The exact conformation of the peptide backbone.

The intermolecular interactions and packing arrangements within the crystal lattice, which can reveal propensities for self-assembly. researchgate.net

Obtaining a crystal structure of the modified peptide bound to its protein target would be particularly insightful, offering a detailed view of the binding interface and rationalizing the energetic contributions of the modified residue to the binding affinity. nih.gov

Mechanistic Investigations of Biological Activity and Receptor Interactions

Modulation of Ligand-Receptor Binding Affinity and Selectivity by Side-Chain Modifications

The introduction of a 2-methylphenyl (o-tolyl) group into the phenylalanine side chain is a strategic modification intended to influence how a peptide interacts with its target receptor. This modification alters the steric and electronic properties of the amino acid, which can significantly impact binding affinity and selectivity.

One key study investigated the effect of side-chain conformational restriction on opioid receptor selectivity by substituting various phenylalanine analogues into a potent cyclic opioid peptide analogue, H-Tyr-D-Orn-Phe-Glu-NH2. nih.gov This parent peptide lacks significant selectivity between μ- and δ-opioid receptors. When o-methylphenylalanine was substituted for the original phenylalanine, the resulting peptide exhibited only slight selectivity for the μ-opioid receptor. nih.gov This finding suggests that while the 2-methyl group does introduce some steric hindrance that can influence receptor interaction, it does not impose the rigid conformational constraint necessary to achieve high receptor selectivity in this specific peptide scaffold. nih.gov In contrast, analogues with more conformationally restricted side chains, such as 2-aminoindan-2-carboxylic acid (Aic), demonstrated a high preference for μ-receptors, highlighting the critical role of restricted side-chain movement in achieving high binding selectivity. nih.gov

The study underscores that the modest impact of the o-methylphenylalanine substitution on selectivity is a direct consequence of the relatively free rotation still allowed by the side chain, as compared to more rigid cyclic structures. nih.gov

Peptide AnalogueModificationObserved Receptor SelectivityReference
H-Tyr-D-Orn-Phe-Glu-NH2Parent PeptideNon-selective nih.gov
H-Tyr-D-Orn-(o-methylphenylalanine)-Glu-NH2Substitution with 2-methylphenyl side chainSlightly μ-selective nih.gov
H-Tyr-D-Orn-Aic-Glu-NH2Substitution with a conformationally restricted analogueHighly μ-selective nih.gov

Influence on Enzyme-Substrate Recognition and Catalytic Activity, e.g., Tyrosine Phosphatase Inhibition

There is currently no specific information available in the scientific literature regarding the influence of Fmoc-4-(2-methylphenyl)-L-phenylalanine on enzyme-substrate recognition or its potential activity as an inhibitor of enzymes such as tyrosine phosphatases. Research in this area has focused on other phenylalanine derivatives, particularly those containing phosphotyrosyl mimetics designed to bind to the active sites of protein tyrosine phosphatases (PTPs).

Analysis of Proteolytic Stability and Metabolic Resistance of Derived Peptidomimetics

No studies were found that specifically analyze the proteolytic stability or metabolic resistance of peptidomimetics derived from this compound. Generally, modifications to the side chains of amino acids can enhance stability by sterically hindering the approach of proteolytic enzymes, but this has not been experimentally verified for this particular compound.

Exploration of Biological Pathways and Molecular Targets

Specific biological pathways and molecular targets for this compound have not been identified in the available research.

There is no published research detailing the application of this compound in the modulation of protein-protein interactions or specific signaling pathways.

The use of this compound in the design of molecular probes or as a research tool for investigating biological systems has not been reported. While modified amino acids are valuable in creating such tools, research has focused on derivatives with functionalities like fluorescent tags, cross-linkers, or specific reactive groups, which are not inherent to this compound.

Computational Chemistry and Molecular Modeling Studies of Fmoc 4 2 Methylphenyl L Phenylalanine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of Fmoc-4-(2-methylphenyl)-L-phenylalanine. These calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential, which are crucial for understanding the molecule's reactivity and non-covalent interactions.

Key Research Findings:

Electronic Structure: DFT calculations can reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For Fmoc-protected amino acids, the electron-rich fluorenyl moiety significantly influences the electronic properties.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors help in predicting the reactive sites of the molecule for electrophilic and nucleophilic attacks.

Spectroscopic Properties: Quantum chemical calculations are powerful tools for predicting spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions. Similarly, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.

Calculated Property Methodology Predicted Information
HOMO-LUMO Energy GapDFT (e.g., B3LYP/6-31G*)Chemical reactivity, kinetic stability
Molecular Electrostatic Potential (MEP)DFTReactive sites for electrophilic and nucleophilic attack
UV-Vis Absorption SpectrumTD-DFTElectronic transitions, absorption maxima
Vibrational FrequenciesDFTIR and Raman spectral assignments

Molecular Dynamics Simulations for Conformational Sampling, Flexibility, and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective of this compound, allowing for the exploration of its conformational space, flexibility, and interactions with the surrounding solvent environment over time. These simulations are crucial for understanding how the molecule behaves in a more realistic biological or chemical setting.

Key Research Findings:

Conformational Sampling: MD simulations can identify the most stable conformations of the molecule by exploring its potential energy surface. The bulky nature of the Fmoc group and the 2-methylphenyl substituent will likely lead to specific preferred orientations of the side chain relative to the peptide backbone.

Flexibility: The flexibility of different parts of the molecule can be assessed by analyzing the root-mean-square fluctuations (RMSF) of atomic positions during the simulation. This can highlight regions of high mobility, which can be important for molecular recognition and binding.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for the characterization of solvation shells and the analysis of hydrogen bonding patterns between the amino acid derivative and water or other solvents. Understanding these interactions is critical for predicting solubility and self-assembly behavior. nih.gov

Simulation Parameter Analysis Derived Insights
Trajectory AnalysisRoot-Mean-Square Deviation (RMSD)Conformational stability over time
Atomic FluctuationsRoot-Mean-Square Fluctuation (RMSF)Molecular flexibility and rigid regions
Solvation StructureRadial Distribution Function (RDF)Characterization of solvent shells around the molecule
Hydrogen BondingH-bond analysisIdentification of key solute-solvent interactions

Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. For this compound or peptides incorporating this residue, docking studies can provide valuable insights into their potential biological targets and the specific interactions that govern binding.

Key Research Findings:

Binding Mode Prediction: Docking algorithms can predict the most likely binding pose of the ligand within the active site of a receptor. The introduction of the 2-methylphenyl group can significantly influence the binding mode compared to natural phenylalanine, potentially leading to altered biological activity. mdpi.com

Interaction Analysis: Once a binding pose is predicted, the specific non-covalent interactions between the ligand and the target can be analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking interactions, with the fluorenyl group of the Fmoc moiety and the aromatic rings of the side chain being key contributors to the latter.

Binding Affinity Estimation: Docking programs often provide a scoring function to estimate the binding affinity of the ligand for the target. While these scores are approximations, they can be useful for ranking different ligands and prioritizing them for further experimental testing.

Docking Output Information Provided Significance
Binding PosePredicted 3D orientation of the ligand in the active siteElucidation of the binding mode
Interaction MapVisualization of non-covalent interactions (H-bonds, hydrophobic, etc.)Understanding the key determinants of binding
Docking ScoreEstimated binding affinity (e.g., in kcal/mol)Ranking of potential binders and lead optimization

De Novo Design and Virtual Screening Methodologies for Novel Analogues with Desired Biological Profiles

De novo design and virtual screening are powerful computational strategies for the discovery of novel molecules with specific biological activities. These methods can be applied to design new analogues of this compound or peptides containing this residue with enhanced properties.

Key Research Findings:

De Novo Design: De novo design algorithms can build novel molecular structures from scratch within the constraints of a target's binding site. This can lead to the generation of entirely new peptide or peptidomimetic scaffolds that incorporate the unique structural features of 4-(2-methylphenyl)-L-phenylalanine.

Virtual Screening: Virtual screening involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a biological target. nih.gov For designing analogues, a virtual library of derivatives of this compound with modifications at various positions could be screened against a target of interest to identify candidates with improved predicted binding affinities. figshare.comgu.se

Methodology Approach Application for Novel Analogues
De Novo DesignFragment-based or atom-based generation of new moleculesCreation of novel peptide scaffolds with unique side-chain interactions
Virtual ScreeningHigh-throughput docking of large compound librariesIdentification of potent binders from a library of modified analogues
QSAR ModelingCorrelation of chemical structure with biological activityPrediction of the activity of untested analogues to guide synthesis

Emerging Research Avenues and Future Prospects

Development of Next-Generation Modified Amino Acids for Advanced Bioconjugation and Material Science Applications

The development of modified amino acids is crucial for creating advanced biomaterials and bioconjugates. researchgate.net The Fmoc group itself, with its inherent hydrophobicity and aromaticity, is known to promote the self-assembly of amino acids and short peptides into functional materials like hydrogels. rsc.orgrsc.org These materials have applications in cell cultivation, drug delivery, and tissue engineering. researchgate.netrsc.org

The incorporation of a 4-(2-methylphenyl) moiety on the L-phenylalanine side chain is expected to significantly enhance these self-assembly properties. The increased hydrophobicity and potential for π-π stacking interactions, influenced by the twist in the biphenyl (B1667301) system, could lead to the formation of novel nanomaterials with unique morphologies and mechanical properties. core.ac.uk For instance, derivatives of Fmoc-phenylalanine are known to form hydrogels, and modifications to the phenyl ring can tune the material's properties. rsc.org Cationic Fmoc-Phe derivatives, for example, can be induced to form hydrogels by the addition of anionic amino acids, creating multicomponent systems with tunable viscoelastic properties. rsc.org The specific stereochemistry and bulk of Fmoc-4-(2-methylphenyl)-L-phenylalanine could be exploited to create materials with tailored characteristics for applications in regenerative medicine or as scaffolds for enzyme immobilization.

Table 1: Potential Applications of Modified Fmoc-Phenylalanine Derivatives in Material Science

Application AreaRole of Modified Amino AcidPotential Advantage of this compound
Hydrogel Formation Serves as a low-molecular-weight gelator through self-assembly. mdpi.comEnhanced mechanical strength and thermal stability due to increased hydrophobicity and specific steric hindrance.
Drug Delivery Forms nanostructures that can encapsulate therapeutic agents. researchgate.netControlled release kinetics influenced by the unique packing of the substituted phenyl side chains.
Tissue Engineering Creates biocompatible scaffolds that mimic the extracellular matrix. researchgate.netModified surface properties for enhanced cell adhesion and proliferation.
Biosensors Component of self-assembling materials that can respond to specific analytes.Altered photophysical properties due to the biphenyl-like side chain for sensing applications.

Integration with Bioorthogonal Chemistry for In Vivo Studies and Functional Probes

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The incorporation of unnatural amino acids bearing bioorthogonal functional groups (e.g., azides, alkynes, tetrazines) into peptides is a powerful strategy for in vivo imaging, drug targeting, and studying biological processes. acs.orgnih.gov

While this compound does not inherently possess a bioorthogonal handle, its core structure serves as a scaffold for further modification. The phenyl ring could be functionalized with bioorthogonal groups, creating a versatile building block for synthesizing complex biological probes. For example, the Staudinger ligation, one of the first widely used bioorthogonal reactions, utilizes the reaction of an azide (B81097) with a phosphine. nih.gov An azide-modified version of this compound could be incorporated into a peptide and subsequently labeled with a phosphine-containing imaging agent or drug molecule inside a living cell. The steric properties of the 2-methylphenyl group could be strategically employed to influence the accessibility and reactivity of the bioorthogonal handle, offering a degree of control over the ligation kinetics.

Advancements in Automated Peptide Synthesis Utilizing Novel Building Blocks and Strategies

Automated solid-phase peptide synthesis (SPPS) is the standard method for producing peptides for research and therapeutic purposes. altabioscience.comcreative-peptides.com The Fmoc/tBu strategy is the most common approach due to its mild deprotection conditions, which are compatible with a wide range of modified amino acids. altabioscience.comnih.gov The availability of high-purity, diverse Fmoc-amino acid building blocks is essential for the synthesis of complex and novel peptides. nih.goviris-biotech.desigmaaldrich.com

The incorporation of sterically hindered amino acids like this compound into automated SPPS protocols can be challenging, potentially leading to slower coupling reactions and lower yields. peptide.com However, recent advancements in peptide synthesis, such as the use of microwave-assisted techniques and novel coupling reagents, have significantly improved the efficiency of incorporating such "difficult" residues. mtoz-biolabs.com Microwave energy can accelerate coupling and deprotection steps, overcoming the steric hindrance presented by bulky side chains and N-terminal protecting groups. mtoz-biolabs.com Furthermore, specialized strategies like the use of pseudo-proline dipeptides or backbone protection (e.g., Hmb, Dmb groups) can disrupt peptide aggregation during synthesis, a common issue with hydrophobic sequences that would likely be exacerbated by residues like 4-(2-methylphenyl)-L-phenylalanine. nih.govpeptide.com The successful integration of this building block into automated synthesis workflows would expand the chemical space available for designing peptides with constrained conformations and novel functions.

Table 2: Strategies for Incorporating Sterically Hindered Amino Acids in SPPS

StrategyDescriptionRelevance to this compound
Microwave-Assisted SPPS Utilizes microwave energy to accelerate reaction rates. mtoz-biolabs.comOvercomes slow coupling kinetics due to the bulky side chain.
Advanced Coupling Reagents Use of highly efficient reagents like COMU, PyOxim, or K-Oxyma. merckmillipore.comEnsures complete and rapid amide bond formation.
Pseudoproline Dipeptides Temporarily introduces a "kink" in the peptide backbone to disrupt aggregation. nih.govCan be used in sequences adjacent to the modified residue to improve synthesis of long or hydrophobic peptides.
Backbone Protection (Hmb/Dmb) Modifies the backbone amide nitrogen to prevent interchain hydrogen bonding. peptide.comDirectly addresses aggregation tendencies caused by the hydrophobic nature of the amino acid.

Exploration of Novel Therapeutic Modalities and Research Tools Beyond Traditional Peptide Applications

The incorporation of unnatural amino acids is a key strategy in modern drug discovery, allowing for the creation of peptidomimetics with enhanced stability, receptor affinity, and pharmacokinetic properties. researchgate.netbroadpharm.comnih.gov Peptides containing modified phenylalanine residues, for instance, are used to develop therapeutics with improved resistance to enzymatic degradation. beilstein-journals.org

The 4-(2-methylphenyl)-L-phenylalanine residue, when incorporated into a peptide sequence, could act as a conformational lock, forcing the peptide backbone into a specific secondary structure. This pre-organization can lead to higher binding affinity and selectivity for a biological target, such as a receptor or enzyme. nih.gov This is particularly valuable in the design of peptide-based inhibitors or antagonists. broadpharm.com For example, fluorinated phenylalanine derivatives have been used to enhance the stability and biological activity of peptides. beilstein-journals.org Similarly, the unique steric and electronic properties of the 2-methylphenyl group could be leveraged to fine-tune interactions within a binding pocket.

Beyond therapeutics, peptides containing such unique residues can serve as powerful research tools. nbinno.com For example, they can be used to probe protein-protein interactions, map binding epitopes, or serve as standards in mass spectrometry-based proteomics. The structural rigidity imparted by this compound could be instrumental in crystallizing peptide-protein complexes, aiding in structural biology studies.

Q & A

Q. What are the optimal storage conditions for Fmoc-4-(2-methylphenyl)-L-phenylalanine to ensure stability during peptide synthesis?

Store the compound at 2–8°C in a tightly sealed, moisture-free container under inert gas (e.g., argon) to prevent degradation of the Fmoc group. Avoid repeated freeze-thaw cycles, as this may lead to hydrolysis or aggregation . Purity (≥99%) should be verified via HPLC prior to use, as impurities can interfere with coupling efficiency .

Q. How does the 2-methylphenyl substituent influence solubility in common solvents used for solid-phase peptide synthesis (SPPS)?

The hydrophobic 2-methylphenyl group reduces solubility in polar solvents like DMF or NMP. Pre-dissolve the derivative in a minimal volume of DCM or DMF with 0.1% HOBt to enhance solubility before adding to resin-bound peptides. Sonication at 25–30°C for 10–15 minutes is recommended to achieve full dissolution .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

Use LC-MS (ESI+) to confirm molecular weight and detect side products (e.g., Fmoc deprotection byproducts). TLC (silica gel, eluent: 90:10 DCM/MeOH) can monitor reaction progress, with UV visualization at 254 nm for Fmoc-group detection . 1H/13C NMR in DMSO-d6 or CDCl3 is critical for verifying regiochemistry and substituent orientation .

Q. What safety precautions are necessary when handling this compound?

While not classified as hazardous under GHS, wear nitrile gloves and safety goggles to avoid skin/eye irritation. Use in a fume hood to minimize inhalation of fine particles during weighing. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can steric hindrance from the 2-methylphenyl group be mitigated during coupling reactions in SPPS?

The bulky 2-methylphenyl substituent may slow coupling kinetics. Optimize by:

  • Using double coupling protocols with 3–4 equivalents of amino acid and activating agents (e.g., HATU or PyBOP).
  • Extending reaction time to 60–90 minutes at 25°C.
  • Adding 0.5 M HOAt as an additive to reduce racemization and improve efficiency . Monitor completion via Kaiser test or FT-IR for free amine detection on resin .

Q. What side reactions are associated with the this compound under acidic cleavage conditions?

Prolonged exposure to TFA (>2 hours) during resin cleavage may cause partial demethylation of the 2-methylphenyl group. To minimize:

  • Use TFA cleavage cocktails with scavengers (e.g., triisopropylsilane, water) at 0–4°C.
  • Limit cleavage time to 1.5–2 hours.
  • Analyze crude peptides via LC-MS for masses corresponding to demethylated (+14 Da) or oxidized byproducts .

Q. How does the 2-methylphenyl substituent affect peptide secondary structure in folded systems?

The hydrophobic substituent can stabilize β-sheet or α-helix conformations by promoting intramolecular π-π stacking or van der Waals interactions. Characterize structural impacts via:

  • Circular dichroism (CD) in aqueous and membrane-mimetic solvents (e.g., SDS micelles).
  • Molecular dynamics simulations to map side-chain packing in folded states .

Q. What strategies are effective for resolving enantiomeric impurities in custom-synthesized this compound?

Chiral impurities (D-isomers) can arise during synthesis. Purify via:

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane/IPA 85:15).
  • Recrystallization from ethanol/water (70:30) at −20°C. Validate enantiopurity using polarimetry ([α]D²⁵ = +12° to +15° in DMF) .

Methodological Notes

  • Coupling Efficiency Optimization : Pre-activate the derivative with DIPEA (2.5 equivalents) in DMF for 5 minutes before adding to resin .
  • Stability Testing : Perform accelerated degradation studies at 40°C/75% RH for 7 days to assess long-term storage viability .
  • Byproduct Analysis : Use high-resolution MS (Q-TOF) to detect trace impurities (<0.1%) such as Fmoc-deprotected analogs or methyl-group oxidation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.